molecular formula C15H14N4O3S B2900362 3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide CAS No. 1903303-84-3

3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2900362
CAS No.: 1903303-84-3
M. Wt: 330.36
InChI Key: XULSSXDDBGJGDH-UHFFFAOYSA-N
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Description

3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide is a complex organic compound with a unique structure that combines a pyridine ring, a thieno[2,3-d]pyrimidine moiety, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide typically involves multi-step organic synthesis. One common route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the pyridine ring and the carbamoyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.

    Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and pyridine-based molecules. Examples are:

  • 2-methyl-4-oxothieno[2,3-d]pyrimidine
  • 3-carbamoylpyridine
  • Pyridine 1-oxide derivatives

Uniqueness

What sets 3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-10-17-14-12(4-8-23-14)15(21)19(10)7-5-16-13(20)11-3-2-6-18(22)9-11/h2-4,6,8-9H,5,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULSSXDDBGJGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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